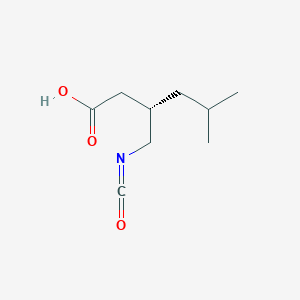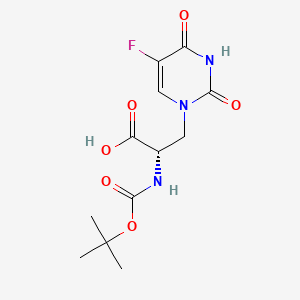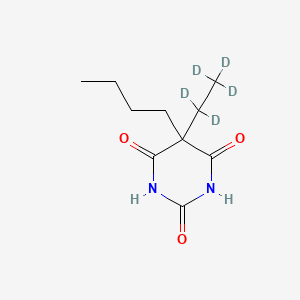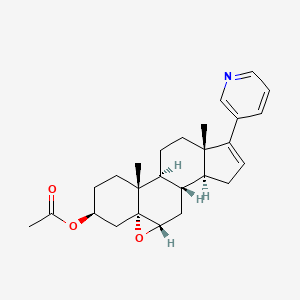
Geranylgeraniol-d5 (major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeraniol-d5 (major) is a deuterated form of geranylgeraniol, a diterpenoid alcohol. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the geranylgeraniol molecule. This modification makes it useful in studies involving mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranylgeraniol-d5 (major) is synthesized through the deuteration of geranylgeraniol. The process involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The synthesis typically involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of geranylgeraniol-d5 (major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective deuteration. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Geranylgeraniol-d5 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form geranylgeranyl pyrophosphate, an important intermediate in the biosynthesis of other diterpenes and vitamins.
Reduction: Reduction reactions can convert geranylgeraniol-d5 into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Geranylgeranyl pyrophosphate and other oxidized diterpenes.
Reduction: Geranylgeraniol-d5 alcohols and hydrocarbons.
Substitution: Halogenated or alkylated derivatives of geranylgeraniol-d5.
Aplicaciones Científicas De Investigación
Geranylgeraniol-d5 (major) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification and analysis of related compounds.
Biology: Employed in studies of the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids.
Medicine: Investigated for its potential role in managing bisphosphonate-related osteonecrosis of the jaw by serving as a substrate for GTPase prenylation.
Industry: Utilized in the production of high-purity isotopically labeled compounds for research and development purposes.
Mecanismo De Acción
Geranylgeraniol-d5 (major) exerts its effects through its role as an intermediate in the mevalonate pathway. This pathway is essential for the biosynthesis of sterols, isoprenoids, and other important biomolecules. The compound serves as a substrate for the prenylation of GTP-binding proteins, which are involved in various cellular processes such as cytoskeletal reorganization, vesicular fusion, and apoptosis. By participating in these processes, geranylgeraniol-d5 influences cellular functions and metabolic pathways.
Comparación Con Compuestos Similares
Geranylgeraniol-d5 (major) can be compared with other similar compounds, such as:
Geranylgeraniol: The non-deuterated form of the compound, which lacks the isotopic labeling but shares similar chemical properties.
Farnesol: A related diterpenoid alcohol with a shorter carbon chain, used in similar biosynthetic pathways.
Geranylgeranyl pyrophosphate: An important intermediate in the biosynthesis of diterpenes and vitamins, derived from geranylgeraniol.
The uniqueness of geranylgeraniol-d5 (major) lies in its isotopic labeling, which makes it particularly valuable for analytical and research applications where precise quantification and tracking of metabolic pathways are required.
Propiedades
Fórmula molecular |
C20H34O |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
(2E,6E,10E)-1,1-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2 |
Clave InChI |
OJISWRZIEWCUBN-ATCUSSGHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\C([2H])([2H])O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)



![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)


![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)

